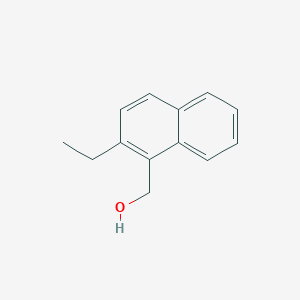
(2-Ethylnaphthalen-1-yl)methanol
Description
(2-Ethylnaphthalen-1-yl)methanol is a naphthalene derivative featuring a hydroxymethyl group (-CH₂OH) at the 1-position and an ethyl substituent (-CH₂CH₃) at the 2-position of the naphthalene ring. Its structure combines hydrophobic (ethyl group) and hydrophilic (hydroxymethyl group) moieties, influencing its solubility, reactivity, and interactions in chemical or biological systems.
Properties
CAS No. |
159306-09-9 |
|---|---|
Molecular Formula |
C13H14O |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
(2-ethylnaphthalen-1-yl)methanol |
InChI |
InChI=1S/C13H14O/c1-2-10-7-8-11-5-3-4-6-12(11)13(10)9-14/h3-8,14H,2,9H2,1H3 |
InChI Key |
HABUWZRIKXADJF-UHFFFAOYSA-N |
SMILES |
CCC1=C(C2=CC=CC=C2C=C1)CO |
Canonical SMILES |
CCC1=C(C2=CC=CC=C2C=C1)CO |
Synonyms |
1-Naphthalenemethanol,2-ethyl-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Hydrophobicity: The ethyl group enhances lipophilicity relative to hydroxymethyl or ethanol substituents, which may influence solubility in organic solvents (e.g., toluene, as seen in 2-(naphthalen-1-yl)ethanol ).
Physical Properties
Notes:
- Melting/Boiling Points: The ethyl group likely raises the melting point compared to 2-(naphthalen-1-yl)ethanol due to increased molecular weight and packing efficiency.
- Solubility: Reduced polarity compared to diols (e.g., [2-(Hydroxymethyl)naphthalen-1-yl]methanol) may limit water solubility but enhance compatibility with hydrophobic matrices .
Toxicological Considerations
For example, 1- and 2-methylnaphthalenes exhibit moderate toxicity in animal models, suggesting ethyl derivatives may require similar handling precautions (e.g., avoiding inhalation, skin contact) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


